

Application Note: Elucidation of the Chemical Structure of Eurocin Using NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Eurocin**

Cat. No.: **B1576607**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in natural product chemistry for the complete structural characterization of unknown compounds. This application note outlines a comprehensive protocol for the structural elucidation of a novel, hypothetical flavonoid glycoside, herein named "**Eurocin**," using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described provide a systematic workflow from sample preparation to final structure determination.

Data Presentation: NMR Spectroscopic Data for Eurocin

The structure of **Eurocin** was determined to be a kaempferol derivative with a rhamnose sugar moiety attached at the C-3 position. The complete ¹H and ¹³C NMR data were acquired in methanol-d₄ and are summarized below.

Table 1: ¹H NMR Data for **Eurocin** (600 MHz, CD₃OD)

Position	δ H (ppm)	Multiplicity	J (Hz)	Integration
Agycone				
6	6.21	d	2.1	1H
8	6.41	d	2.1	1H
2'	8.05	d	8.8	2H
3'	6.92	d	8.8	2H
5'	6.92	d	8.8	2H
6'	8.05	d	8.8	2H
Rhamnose				
1"	5.38	d	1.7	1H
2"	4.23	dd	3.4, 1.7	1H
3"	3.75	dd	9.5, 3.4	1H
4"	3.35	t	9.5	1H
5"	3.45	m	1H	
6" (CH ₃)	0.94	d	6.2	3H

Table 2: ¹³C NMR Data for **Eurocin** (150 MHz, CD₃OD)

Position	δ C (ppm)	Position	δ C (ppm)
Aglycone	Rhamnose		
2	158.5	1"	103.5
3	136.2	2"	71.9
4	179.5	3"	72.0
5	163.2	4"	73.1
6	99.8	5"	72.1
7	166.0	6"	17.6
8	94.7		
9	159.3		
10	105.9		
1'	122.6		
2'	131.9		
3'	116.5		
4'	161.6		
5'	116.5		
6'	131.9		

Table 3: Key 2D NMR Correlations for **Eurocin**

Proton (δ H)	COSY Correlations (δ H)	HSQC Correlations (δ C)	Key HMBC Correlations (δ C)
6.21 (H-6)	6.41 (H-8)	99.8 (C-6)	105.9 (C-10), 163.2 (C-5), 166.0 (C-7), 94.7 (C-8)
6.41 (H-8)	6.21 (H-6)	94.7 (C-8)	105.9 (C-10), 163.2 (C-5), 166.0 (C-7), 99.8 (C-6)
8.05 (H-2'/6')	6.92 (H-3'/5')	131.9 (C-2'/6')	158.5 (C-2), 161.6 (C-4'), 122.6 (C-1')
6.92 (H-3'/5')	8.05 (H-2'/6')	116.5 (C-3'/5')	131.9 (C-2'/6'), 161.6 (C-4'), 122.6 (C-1')
5.38 (H-1'')	4.23 (H-2'')	103.5 (C-1'')	136.2 (C-3), 71.9 (C-2'')
4.23 (H-2'')	5.38 (H-1''), 3.75 (H-3'')	71.9 (C-2'')	103.5 (C-1''), 72.0 (C-3'')
3.75 (H-3'')	4.23 (H-2''), 3.35 (H-4'')	72.0 (C-3'')	71.9 (C-2''), 73.1 (C-4'')
3.35 (H-4'')	3.75 (H-3''), 3.45 (H-5'')	73.1 (C-4'')	72.0 (C-3''), 72.1 (C-5'')
3.45 (H-5'')	3.35 (H-4''), 0.94 (H-6'')	72.1 (C-5'')	73.1 (C-4''), 17.6 (C-6'')
0.94 (H-6'')	3.45 (H-5'')	17.6 (C-6'')	72.1 (C-5''), 73.1 (C-4'')

Experimental Protocols

2.1 Sample Preparation

- Weigh 5-10 mg of purified **Eurocin**.
- Dissolve the sample in 0.6 mL of deuterated methanol (CD_3OD).

- Ensure complete dissolution by vortexing. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- The final sample height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

2.2 NMR Data Acquisition

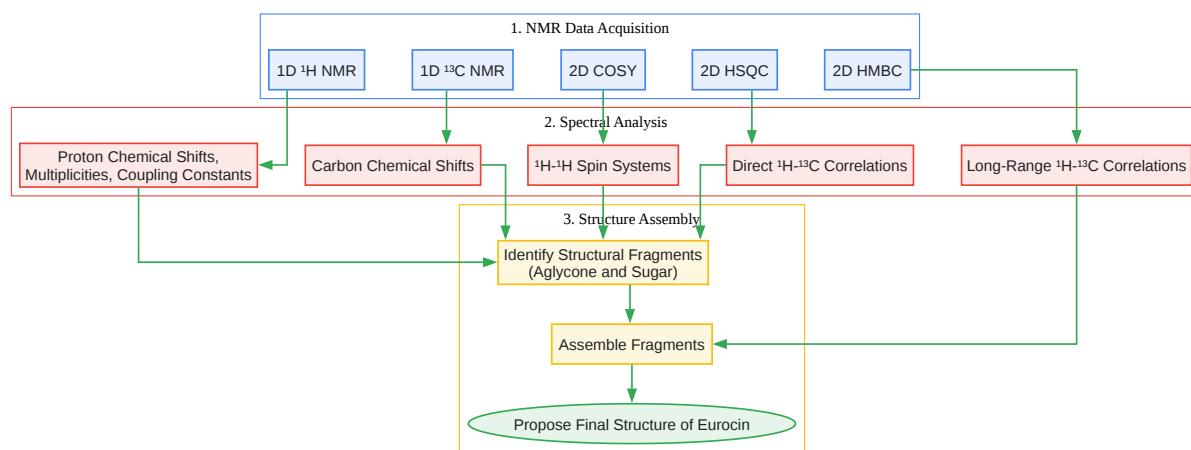
All NMR spectra were acquired on a 600 MHz spectrometer equipped with a cryoprobe.

- ^1H NMR:
 - Pulse Program: zg30
 - Solvent: Methanol-d₄
 - Temperature: 298 K
 - Spectral Width: 16 ppm
 - Acquisition Time: 2.0 s
 - Relaxation Delay: 2.0 s
 - Number of Scans: 16
- ^{13}C NMR:
 - Pulse Program: zgpg30 (proton decoupled)
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.0 s
 - Relaxation Delay: 2.0 s
 - Number of Scans: 1024

- COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpqf
 - Spectral Width: 10 ppm in both dimensions
 - Number of Increments: 256
 - Number of Scans per Increment: 8
 - Data Matrix Size: 1024 x 1024
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - ^1H Spectral Width: 10 ppm
 - ^{13}C Spectral Width: 180 ppm
 - $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for 145 Hz
 - Number of Increments: 256
 - Number of Scans per Increment: 16
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgpndqf
 - ^1H Spectral Width: 10 ppm
 - ^{13}C Spectral Width: 220 ppm
 - Long-range $\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for 8 Hz
 - Number of Increments: 256
 - Number of Scans per Increment: 32

Visualization of the Structure Elucidation Workflow

The logical workflow for determining the structure of **Eurocin** from the acquired NMR data is illustrated below.



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Caption: Workflow for the structural elucidation of **Eurocin** using NMR spectroscopy.

Interpretation and Structure Determination

The structural elucidation of **Eurocin** was achieved by systematically interpreting the NMR data as outlined in the workflow diagram.

- **¹H and ¹³C NMR Analysis:** The ¹H NMR spectrum indicated the presence of aromatic protons characteristic of a flavonoid A and B ring structure, along with signals in the sugar region. The ¹³C NMR spectrum showed 21 distinct carbon signals, consistent with a flavonoid glycoside structure.
- **COSY Analysis:** The COSY spectrum was used to establish the proton-proton coupling networks. Key correlations were observed between H-6 and H-8 in the A-ring, and between H-2'/6' and H-3'/5' in the B-ring. Within the sugar moiety, a complete spin system from H-1" to the H-6" methyl group was traced, confirming the presence of a rhamnose unit.
- **HSQC Analysis:** The HSQC spectrum allowed for the direct assignment of protonated carbons. Each proton signal was correlated to its directly attached carbon, which was crucial for assigning the carbon signals of both the aglycone and the rhamnose moiety.
- **HMBC Analysis and Fragment Assembly:** The HMBC spectrum provided the final key connections to assemble the complete structure. The anomeric proton of the rhamnose (H-1" at 5.38 ppm) showed a three-bond correlation to the carbon at 136.2 ppm (C-3) of the flavonoid skeleton. This unambiguously established the attachment of the rhamnose sugar to the C-3 position of the kaempferol aglycone. Other long-range correlations within the aglycone and the sugar unit further confirmed the overall structure.

Conclusion

The combined application of 1D and 2D NMR spectroscopy enabled the unambiguous structural determination of the novel natural product, **Eurocin**. The detailed protocols and workflow presented here provide a robust framework for researchers engaged in the structural elucidation of unknown compounds, particularly those isolated from natural sources.

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